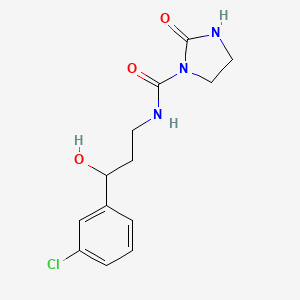
(4-fluorophenyl)(3-(3-methoxyphenyl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-fluorophenyl)(3-(3-methoxyphenyl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C25H19FN4O2 and its molecular weight is 426.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Convergent Synthesis and Cytotoxicity
A study by Bonacorso et al. (2016) on the synthesis of novel polysubstituted methanones, including derivatives similar to the compound , reported the achievement of these compounds with high yields. The study investigated their cytotoxicity, revealing that compounds with specific aromatic substitutions exhibit significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).
Fluorescent Labeling Reagent
Hirano et al. (2004) developed a novel fluorophore, which, while not directly the compound , demonstrates the utility of complex fluorophenyl methanones in biomedical analysis. This fluorophore exhibited strong fluorescence across a wide pH range in aqueous media, highlighting its potential as a fluorescent labeling reagent (Hirano et al., 2004).
Antimicrobial Activity
A synthesis study on derivatives of 1,3,5-trisubstituted pyrazolines by Kumar et al. (2012) demonstrated that compounds containing a methoxy group showed high antimicrobial activity. This suggests that methanone compounds with specific substitutions could be effective antimicrobial agents (Kumar et al., 2012).
mGlu1 Receptor Antagonist
Research on JNJ16259685, a compound structurally related to the query compound, by Lavreysen et al. (2004), revealed it as a highly potent, selective, and systemically active mGlu1 receptor antagonist. This demonstrates the potential of complex methanones in the development of novel therapeutic agents (Lavreysen et al., 2004).
Anticancer Activity
A study on the design, synthesis, and biological evaluation of pyrazoline incorporated isoxazole derivatives by Radhika et al. (2020) presented compounds with significant anticancer activity against human breast cancer cell lines. This underlines the importance of structural diversity in methanone derivatives for enhancing biological activity (Radhika et al., 2020).
properties
IUPAC Name |
(4-fluorophenyl)-[5-(3-methoxyphenyl)-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2/c1-32-19-5-2-4-17(14-19)22-15-23(20-6-3-7-21-24(20)28-13-12-27-21)30(29-22)25(31)16-8-10-18(26)11-9-16/h2-14,23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDQDJLJFFHVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=C4C(=CC=C3)N=CC=N4)C(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

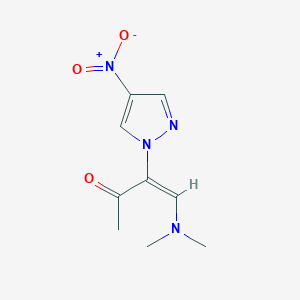
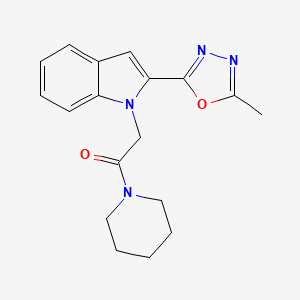
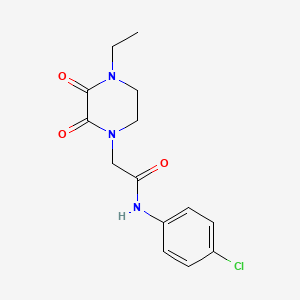

![2-(2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2775895.png)
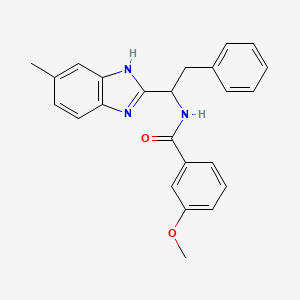
![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2775899.png)


![[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B2775907.png)
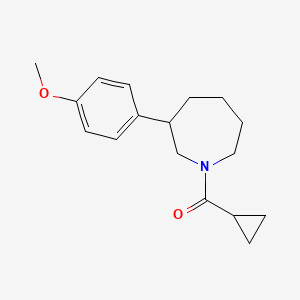
![1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2775910.png)
![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/no-structure.png)
